molecular formula C16H17ClN2O3S B3020825 N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide CAS No. 1351642-13-1

N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

Cat. No. B3020825
M. Wt: 352.83
InChI Key: OZTVAZZBPWWIHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the introduction of various functional groups to aromatic systems. For instance, the synthesis of N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide involves the creation of a cinnamide structure with a phenethyl substitution, which is a process that could be analogous to the synthesis of the oxalamide compound . Similarly, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide involves halogenated hydrocarbon amination, which could be relevant to the chloro and methyl groups present in the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as IR, NMR, MS, and X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of "N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide". The crystal structure analysis of related compounds provides information on the dihedral angles between aromatic systems and the presence of weak hydrogen bonds, which could also be present in the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to form complexes with metals, as seen in the study of N1-Hydroxy-N1,N2-diarylbenzamidines, which form colored complexes with iron(III) . This suggests that the compound may also have the potential to interact with metal ions, possibly through the oxalamide moiety or the hydroxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, molar absorptivity, and selectivity in complex formation, have been studied . These properties are influenced by the functional groups and overall molecular structure. For example, the solubility in organic solvents and the formation of supramolecular motifs through hydrogen bonding are properties that could be explored for "N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide" .

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-10-11(17)5-3-6-12(10)19-15(21)14(20)18-9-16(2,22)13-7-4-8-23-13/h3-8,22H,9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTVAZZBPWWIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

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